molecular formula C11H14N2O2 B13482906 7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one

7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one

Cat. No.: B13482906
M. Wt: 206.24 g/mol
InChI Key: WQJBNNGRJBQCLC-UHFFFAOYSA-N
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Description

7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a methyl group attached to a benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
  • 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

7-Amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the benzoxazine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

7-amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H14N2O2/c1-3-13-9-5-4-8(12)6-10(9)15-7(2)11(13)14/h4-7H,3,12H2,1-2H3

InChI Key

WQJBNNGRJBQCLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)OC(C1=O)C

Origin of Product

United States

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